1-Propene, 3-(1-methoxyethoxy)-
Overview
Description
1-Propene, 3-(1-methoxyethoxy)- is an organic compound with the molecular formula C6H12O2. It is a derivative of propene, where a methoxyethoxy group is attached to the third carbon atom of the propene chain. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3-(1-methoxyethoxy)- typically involves the reaction of allyl bromide with 2-methoxyethanol in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Procedure:
- A three-necked flask is equipped with a thermometer, mechanical stirrer, and dropping funnel.
- The flask is charged with potassium hydroxide and dry 2-methoxyethanol.
- The mixture is cooled in an ice bath, and allyl bromide is added dropwise while maintaining the temperature below 10°C.
- The reaction mixture is stirred overnight, and the product is isolated by distillation .
Industrial Production Methods
Industrial production of 1-Propene, 3-(1-methoxyethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient separation techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Propene, 3-(1-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Propene, 3-(1-methoxyethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propene, 3-(1-methoxyethoxy)- involves its interaction with various molecular targets and pathways. The compound can undergo radical addition reactions, where radicals add to the carbon-carbon double bond, leading to the formation of new radicals and subsequent polymerization . This mechanism is crucial in its application in polymer production and other industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Propene, 1-(2-methoxyethoxy)-
- 1-Propene, 1-(1-methoxyethoxy)-, (Z)-
Comparison
1-Propene, 3-(1-methoxyethoxy)- is unique due to the position of the methoxyethoxy group on the third carbon atom, which influences its reactivity and applications. In contrast, similar compounds with different substitution patterns may exhibit different chemical behaviors and applications .
Properties
IUPAC Name |
3-(1-methoxyethoxy)prop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYPCZZQEAJUGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511083 | |
Record name | 3-(1-Methoxyethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-41-1 | |
Record name | 3-(1-Methoxyethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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